molecular formula C20H14F2N4O B10932095 N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932095
M. Wt: 364.3 g/mol
InChI Key: FNYXTZVZORBSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring. The compound also features a carboxamide group at the 4-position and a difluorophenyl group at the N4 position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring.

    Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a condensation reaction with a suitable aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group is introduced at the 4-position of the pyrazolopyridine core through an amide coupling reaction using a suitable amine and a carboxylic acid derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced at the N4 position through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as reducing a nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group or the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

N~4~-(3,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N4-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The presence of the difluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrazolopyridine core provides a rigid and planar structure that facilitates interactions with biological macromolecules.

Comparison with Similar Compounds

N~4~-(3,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N~4~-(2,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a similar structure but with different fluorine substitution patterns, which can affect its chemical and biological properties.

    N~4~-(3,4-Dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which can influence its reactivity and interactions with biological targets.

    N~4~-(3,4-Difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can alter its solubility and pharmacokinetic properties.

The uniqueness of N4-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both a difluorophenyl group and a carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14F2N4O

Molecular Weight

364.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14F2N4O/c1-26-19-15(11-23-26)14(10-18(25-19)12-5-3-2-4-6-12)20(27)24-13-7-8-16(21)17(22)9-13/h2-11H,1H3,(H,24,27)

InChI Key

FNYXTZVZORBSKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.